(S)-Azelnidipine

stereospecific pharmacology enantiomer differentiation calcium channel blockade

Researchers investigating stereospecific calcium channel pharmacology require enantiopure (S)-azelnidipine as a validated negative control-racemic azelnidipine cannot substitute due to profound enantiomer-specific differences in L-type channel blockade and washout kinetics. • Negative control enantiomer: Discriminates stereospecific vs. non-stereospecific pharmacological effects; (R)-enantiomer bears intrinsic CCB activity. • Chiral reference standard: Validated for LC-MS/MS quantification (LLOQ 0.05 ng/mL, intra-assay precision 2.4-5.8%). Supplied with comprehensive CoA. For research use only.

Molecular Formula C33H34N4O6
Molecular Weight 582.6 g/mol
CAS No. 722455-09-6
Cat. No. B605794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Azelnidipine
CAS722455-09-6
SynonymsAzelnidipine, (S)-, (S)-(+)-Azelnidipine, (S)-Azelnidipine
Molecular FormulaC33H34N4O6
Molecular Weight582.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m0/s1
InChIKeyZKFQEACEUNWPMT-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Azelnidipine: Research-Grade L-Type Calcium Blocker


(S)-Azelnidipine (CAS 722455-09-6) is the S-enantiomer of the dihydropyridine calcium channel blocker azelnidipine, a compound approved in Japan for the treatment of hypertension [1]. Azelnidipine exists as a racemic mixture of two enantiomers due to an asymmetric carbon at the 4-position of the dihydropyridine ring: the pharmacologically active (R)-(-)-enantiomer and the (S)-(+)-enantiomer [2]. The compound exhibits L-type calcium channel blocking activity with selectivity also demonstrated for T-type and N-type calcium channel subtypes [3]. (S)-Azelnidipine is primarily utilized as a reference standard and negative control in stereospecific pharmacological studies, given that the intrinsic calcium channel blocking activity resides predominantly in the (R)-enantiomer [2].

Why (S)-Azelnidipine Cannot Be Substituted


Racemic azelnidipine cannot be generically substituted with (S)-azelnidipine or other dihydropyridine calcium channel blockers due to profound stereospecific differences in pharmacological activity, calcium channel subtype selectivity, and washout kinetics. The pharmacological action of azelnidipine resides in the (R)-enantiomer, with the (S)-enantiomer exhibiting reduced L-type calcium channel blocking activity [1]. Azelnidipine demonstrates unique long-lasting inhibition of voltage-dependent L-type calcium channels with persistence after washout, a kinetic profile that differs markedly from amlodipine and nifedipine [2]. Additionally, azelnidipine exhibits dual L-type and T-type channel blockade not shared by first-generation dihydropyridines such as nifedipine and nitrendipine [3]. These stereochemical and subtype-selectivity distinctions preclude simple interchangeability and necessitate compound-specific procurement for rigorous experimental design.

Head-to-Head Evidence for (S)-Azelnidipine


Stereospecific Calcium Channel Blockade

The pharmacological action of azelnidipine resides exclusively in the (R)-(-)-enantiomer, with the (S)-(+)-enantiomer exhibiting markedly reduced L-type voltage-operated calcium channel blocking activity [1]. This stereospecific activity profile contrasts with other calcium channel blockers such as amlodipine and nicardipine, where the (S)-enantiomer is responsible for biological activity [1]. (S)-Azelnidipine therefore serves as the appropriate negative control enantiomer in stereospecific studies of azelnidipine pharmacology.

stereospecific pharmacology enantiomer differentiation calcium channel blockade

Washout-Resistant L-Type Channel Inhibition

In whole-cell patch-clamp experiments on guinea-pig portal vein smooth muscle cells, azelnidipine produced persistent inhibition of voltage-dependent L-type Ba2+ currents (IBa) after 7 minutes of washout at -60 mV. In contrast, IBa gradually recovered following amlodipine inhibition, though not to control levels. Azelnidipine inhibited spontaneous contractions with a Ki of 153 nM, compared to 16 nM for amlodipine and 7 nM for nifedipine [1].

calcium channel kinetics washout persistence vascular smooth muscle

Dual L-Type and T-Type Channel Blockade

Azelnidipine blocks multiple calcium channel subtypes, including L-type, N-type, and T-type channels. In Xenopus oocyte expression systems, the 50% inhibitory concentration for N-type channels was approximately 6-fold higher than for L-type channels, and for T-type channels approximately 2-fold higher than L-type [1]. In BHK cells expressing T-type channels, azelnidipine showed enhanced inhibition with a 50% inhibitory concentration approximately 1/9th that observed in Xenopus oocytes [1].

calcium channel subtype selectivity L-type channel T-type channel N-type channel

Chiral LC-MS/MS Plasma Quantification

A validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method enables separate quantification of (R)-(-)-azelnidipine and (S)-(+)-azelnidipine in human plasma. The method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for both enantiomers using 1.0 mL plasma [1]. Intra-assay precision (coefficient of variation) was 1.2-8.2% for (R)-(-)-azelnidipine and 2.4-5.8% for (S)-(+)-azelnidipine. Accuracy was 101.2-117.0% and 100.0-107.0%, respectively [1].

chiral chromatography LC-MS/MS bioanalytical method validation pharmacokinetics

CYP3A4 Substrate and Drug Interaction Risk

Azelnidipine is a sensitive CYP3A4 substrate, with PBPK modeling demonstrating that co-administration with azole antifungals increases the AUC by 2.11- to 6.47-fold, comparable to midazolam (2.26- to 9.22-fold) [1]. Grapefruit juice co-administration increased azelnidipine Cmax by 2.5-fold and AUC by 3.3-fold in healthy Japanese volunteers [2]. Azelnidipine metabolism by CYP3A4 produces no active metabolites [3].

drug-drug interaction CYP3A4 PBPK modeling azole antifungals

Clinical Pharmacokinetic Profile

Following single oral administration of azelnidipine 8 mg and 16 mg in healthy Chinese volunteers, key pharmacokinetic parameters were determined. For the 8 mg dose: Cmax = 8.66 ± 1.15 ng/mL, AUC0-96 = 186 ± 47 ng·mL-1·h, t1/2β = 22.8 ± 2.4 h. For 16 mg: Cmax = 19.17 ± 4.13 ng/mL, AUC0-96 = 429 ± 145 ng·mL-1·h, t1/2β = 23.5 ± 4.2 h [1]. Steady-state parameters after multiple 8 mg daily doses: Cmax,ss = 15.04 ± 2.27 ng/mL, AUCss = 169.19 ± 36.87 ng·mL-1·h [1].

pharmacokinetics bioavailability Cmax AUC half-life

Research Applications of (S)-Azelnidipine


Stereospecific Negative Control

(S)-Azelnidipine serves as the essential negative control enantiomer for studies investigating the stereospecific pharmacological effects of azelnidipine. Given that the calcium channel blocking activity resides in the (R)-(-)-enantiomer, (S)-azelnidipine enables researchers to discriminate between stereospecific and non-stereospecific effects [1]. This application is particularly critical given the inverted stereochemical activity assignment compared to other calcium channel blockers where the S-enantiomer is active [1].

Chiral Pharmacokinetic Studies

(S)-Azelnidipine is required as a reference standard for chiral LC-MS/MS quantification in human plasma pharmacokinetic studies. The validated method achieves an LLOQ of 0.05 ng/mL with intra-assay precision of 2.4-5.8% for the S-enantiomer, enabling precise stereospecific exposure assessment [2]. This capability supports regulatory bioequivalence studies and enantiomer-specific drug-drug interaction investigations.

Calcium Channel Subtype Profiling

(S)-Azelnidipine may be utilized in comparative studies examining the multi-subtype calcium channel blockade profile of dihydropyridine derivatives. The racemate demonstrates inhibition of L-type, N-type, and T-type channels, with N-type channels requiring approximately 6-fold higher concentration and T-type channels approximately 2-fold higher concentration relative to L-type blockade [3]. Stereospecific contributions to this subtype selectivity profile remain to be fully characterized, representing a research application for the isolated enantiomers.

CYP3A4-Mediated Drug Interaction Modeling

(S)-Azelnidipine serves as a reference compound for studies investigating stereospecific aspects of CYP3A4-mediated metabolism. The racemate is a sensitive CYP3A4 substrate with no active metabolites, and PBPK modeling has quantified interaction magnitudes with azole antifungals (AUC increase 2.11-6.47-fold) [4]. Isolated enantiomers enable investigation of potential stereoselectivity in CYP3A4 metabolism and drug interaction susceptibility.

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